4-Methoxy-3-methylthiophenol
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Overview
Description
4-Methoxy-3-methylthiophenol: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophenol, where the phenyl ring is substituted with a methoxy group at the fourth position and a methyl group at the third position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing 4-Methoxy-3-methylthiophenol involves the aromatic substitution of a suitable precursor. For instance, starting with 4-methoxyphenol, a methyl group can be introduced at the third position using Friedel-Crafts alkylation.
Reduction of Disulfides: Another method involves the reduction of corresponding disulfides.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxy-3-methylthiophenol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiolates using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4).
Substitution: Bromine (Br2), nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Self-Assembled Monolayers (SAMs): 4-Methoxy-3-methylthiophenol is used in the preparation of self-assembled monolayers on gold surfaces, which are important in surface chemistry and nanotechnology.
Biology and Medicine:
Bioconjugation: The thiol group in this compound allows it to form strong bonds with proteins and other biomolecules, making it useful in bioconjugation techniques.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Reactivity: The thiol group in 4-Methoxy-3-methylthiophenol is highly reactive and can form strong covalent bonds with metal ions and other electrophiles.
Aromatic Ring Substitution: The presence of the methoxy and methyl groups on the aromatic ring influences the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
4-Methoxythiophenol: Similar to 4-Methoxy-3-methylthiophenol but lacks the methyl group at the third position.
3-Methoxythiophenol: Similar but with the methoxy group at the third position instead of the fourth.
4-Methylthiophenol: Similar but lacks the methoxy group.
Uniqueness:
Properties
IUPAC Name |
4-methoxy-3-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITXHRHLDUBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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